molecular formula C15H20O3 B8723449 Methyl 4-(cyclohexylmethoxy)benzoate

Methyl 4-(cyclohexylmethoxy)benzoate

Cat. No.: B8723449
M. Wt: 248.32 g/mol
InChI Key: XLMVRKFZNFZUNP-UHFFFAOYSA-N
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Description

Methyl 4-(cyclohexylmethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoic acid ester structure with a cyclohexylmethoxy group attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclohexylmethoxy)benzoate typically involves the esterification of 4-cyclohexylmethoxybenzoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclohexylmethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-cyclohexylmethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-cyclohexylmethoxybenzyl alcohol, using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 4-cyclohexylmethoxybenzoic acid.

    Reduction: 4-cyclohexylmethoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(cyclohexylmethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of fragrances, flavorings, and as a plasticizer in polymer industries

Mechanism of Action

The mechanism of action of Methyl 4-(cyclohexylmethoxy)benzoate is not fully understood. it is believed to interact with cellular membranes, altering their permeability and affecting the function of membrane-bound proteins. This can lead to antimicrobial and antifungal effects by disrupting the integrity of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar structure but lacks the cyclohexylmethoxy group.

    Ethyl 4-cyclohexylmethoxybenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    4-cyclohexylmethoxybenzoic acid: The carboxylic acid form of the compound.

Uniqueness

Methyl 4-(cyclohexylmethoxy)benzoate is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, making it more effective in interacting with lipid membranes. This property is particularly useful in applications where membrane permeability is crucial .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 4-(cyclohexylmethoxy)benzoate

InChI

InChI=1S/C15H20O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3

InChI Key

XLMVRKFZNFZUNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2CCCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-hydroxybenzoate 23-1 (24.3 g, 160 mmol) in 250 mL of DMF was added 62 g (190 mmol) of Cs2CO3 followed by 20.4 mL (146 mmol) of cyclohexylmethyl bromide. The resulting slurry was then heated at 50° C. for 20 h. The solvent was distilled under reduced pressure and the residue was taken up in 500 mL of EtOAc. The organic phase was extracted with 1N NaOH (2×150 mL), water (5×150 mL) and brine (150 mL), dried (MgSO4) and concentrated to afford product 23-2 as a white solid.
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
62 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using the general method of Compound 80 Part A, methyl 4-hydroxybenzoate (3.0 g, 19.7 mmole) was reacted with cyclohexylmethyl bromide (2.8 mL, 20.1 mmole) to provide 3.1 g of methyl 4-cyclohexylmethoxybenzoate as a white crystalline solid, m.p. 62°-63° C.
[Compound]
Name
Compound 80
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three

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